molecular formula C12H7N3O4 B5694860 1H-benzimidazol-1-yl(5-nitrofuran-2-yl)methanone CAS No. 297178-87-1

1H-benzimidazol-1-yl(5-nitrofuran-2-yl)methanone

Cat. No.: B5694860
CAS No.: 297178-87-1
M. Wt: 257.20 g/mol
InChI Key: PEAGYYWBJBZYKU-UHFFFAOYSA-N
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Description

1H-benzimidazol-1-yl(5-nitrofuran-2-yl)methanone is a compound that combines the structural features of benzimidazole and nitrofuran. Benzimidazole is a heterocyclic aromatic organic compound known for its wide range of biological activities, including antimicrobial, antiviral, and anticancer properties . Nitrofuran derivatives are also well-known for their antimicrobial properties . The combination of these two moieties in a single molecule potentially enhances its biological activity and makes it a compound of interest in medicinal chemistry.

Chemical Reactions Analysis

1H-benzimidazol-1-yl(5-nitrofuran-2-yl)methanone undergoes several types of chemical reactions:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and electrophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

1H-benzimidazol-1-yl(5-nitrofuran-2-yl)methanone is unique due to the combination of benzimidazole and nitrofuran moieties in a single molecule. Similar compounds include:

The uniqueness of this compound lies in its potential to exhibit enhanced biological activities due to the synergistic effects of its two moieties .

Properties

IUPAC Name

benzimidazol-1-yl-(5-nitrofuran-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7N3O4/c16-12(10-5-6-11(19-10)15(17)18)14-7-13-8-3-1-2-4-9(8)14/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEAGYYWBJBZYKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CN2C(=O)C3=CC=C(O3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101238279
Record name 1H-Benzimidazol-1-yl(5-nitro-2-furanyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101238279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

297178-87-1
Record name 1H-Benzimidazol-1-yl(5-nitro-2-furanyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=297178-87-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Benzimidazol-1-yl(5-nitro-2-furanyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101238279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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